molecular formula C30H27N3O4S2 B2893438 (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoate CAS No. 391896-88-1

(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoate

Cat. No.: B2893438
CAS No.: 391896-88-1
M. Wt: 557.68
InChI Key: JZHXFMAWMIPFBY-LFVJCYFKSA-N
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Description

(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoate is a complex organic compound that features a combination of benzo[d]thiazole, cyanovinyl, and sulfonylbenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoate typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d]thiazole ring, followed by the introduction of the cyanovinyl group through a Knoevenagel condensation reaction. The final step involves the sulfonylation of the benzoate moiety using appropriate sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress using techniques such as HPLC or GC-MS.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole ring or the sulfonylbenzoate moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated reagents or nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorescent properties make it useful in imaging and diagnostic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can intercalate with DNA, while the sulfonylbenzoate group may inhibit enzyme activity by binding to the active site. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl] 4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3O4S2/c1-20-15-21(2)19-33(18-20)39(35,36)26-13-9-23(10-14-26)30(34)37-25-11-7-22(8-12-25)16-24(17-31)29-32-27-5-3-4-6-28(27)38-29/h3-14,16,20-21H,15,18-19H2,1-2H3/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHXFMAWMIPFBY-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C=C(C#N)C4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)/C=C(\C#N)/C4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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